Morpholine-4-carboximidamide

Beschreibung

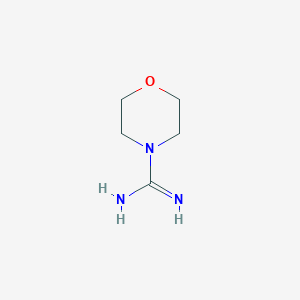

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

morpholine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUWHUUPGXCMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17238-55-0 (sulfate[2:1]) | |

| Record name | Morpholinoamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30169270 | |

| Record name | Morpholinoamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17238-66-3 | |

| Record name | Morpholinoamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholinoamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Approaches for Morpholine-4-carboximidamide

The direct formation of the this compound structure is most efficiently achieved through specific reactions involving morpholine (B109124) and suitable amidine precursors.

A primary and effective method for synthesizing this compound involves the reaction of morpholine with an amidine precursor. nih.gov A key reagent in this approach is O-methylisourea sulfate (B86663). nih.gov The reaction is typically carried out by heating morpholine with O-methylisourea sulfate under reflux conditions. nih.gov This process leads to the formation of the intermediate salt, 4-morpholine-carboxamidinium sulfate, in nearly quantitative yield. nih.gov The methanol (B129727) generated during the reaction is distilled off to drive the process to completion. nih.gov

This direct amidation strategy is a pivotal advancement in creating guanidine-like structures with enhanced stability and reactivity. smolecule.com The resulting carboximidamide group attached to the morpholine nitrogen atom opens up possibilities for further applications in organic synthesis. smolecule.com

The synthesis of the free base, this compound, is typically accomplished in a two-step pathway. nih.gov

Salt Formation : The initial step is the reaction between O-methylisourea sulfate and two equivalents of morpholine. This reaction, performed under reflux, yields 4-morpholine-carboxamidinium sulfate. nih.gov

Deprotonation : The intermediate salt is then treated with a strong base, such as sodium hydroxide, to deprotonate the carboxamidinium ion. nih.gov This step is usually performed under ice cooling, and upon warming to room temperature, the free base, this compound, can be extracted from the aqueous phase using a solvent like diethyl ether. nih.gov After drying the organic phase, the final product is isolated as a colorless solid in high yield (approximately 94%). nih.gov

For enhanced stability, the free base can be converted into a salt, such as the hydrochloride or hydroiodide salt. smolecule.com

Table 1: Two-Step Synthesis of this compound

| Step | Precursors/Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | O-methylisourea sulfate, Morpholine | Reflux | 4-morpholine-carboxamidinium sulfate | ~100% (crude) |

Derivatization Strategies for Substituted Morpholine-4-carboximidamides

Substituted versions of this compound can be synthesized through various derivatization strategies, allowing for the introduction of diverse functional groups.

The amidination of secondary amines, such as morpholine, is a known strategy for producing substituted carboxamides. nih.gov This can be achieved using specific amidinating agents. For instance, compounds similar to this compound have been synthesized by the amidination of secondary amines with reagents like 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine hydrochloride. nih.gov This method provides a versatile route to a range of N-substituted guanidine (B92328) derivatives.

A versatile method for synthesizing substituted morpholine-4-carboximidamides involves the reaction of cyanamide (B42294) derivatives with morpholine. researchgate.net For example, N-(pyrimidin-2-yl)cyanamides can react with amines like morpholine to yield the corresponding carboximidamides. researchgate.net Specifically, N-(4,6-Dimethylpyrimidin-2-yl)this compound is obtained through the reaction of the respective N-(pyrimidin-2-yl)cyanamide with morpholine. researchgate.net This approach is useful for creating a library of compounds with potential biological activities. researchgate.net

Table 2: Synthesis of a Substituted this compound

| Precursor 1 | Precursor 2 | Product |

|---|

Once a substituted this compound is formed, it can be further functionalized by reacting it with various electrophilic reagents. researchgate.net For example, N-(4,6-Dimethylpyrimidin-2-yl)this compound can be subjected to reactions with electrophiles such as 4-methylbenzenesulphonyl chloride, benzoyl chloride, or terephthaloyl chloride. researchgate.net These reactions lead to the corresponding N'-substituted carboximidamides, demonstrating the utility of the carboximidamide group as a handle for further molecular elaboration. researchgate.net

Compound Index

Role as a Building Block in Complex Molecular Architectures

This compound is a valuable and versatile building block in organic synthesis, primarily utilized as an intermediate in the creation of more complex molecules, particularly heterocyclic compounds. smolecule.comcymitquimica.com Its guanidine-like structure is key to its utility, facilitating reactions such as nucleophilic substitution and condensation, which are essential for constructing elaborate molecular frameworks. smolecule.comsmolecule.com

The compound's ability to react with various electrophiles allows for the synthesis of a diverse range of derivatives. smolecule.com For instance, research has shown that N-(4,6-Dimethylpyrimidin-2-yl)this compound can be further reacted with electrophilic reagents like 4-methylbenzenesulphonyl chloride, benzoyl chloride, or terephthaloyl chloride. researchgate.net These reactions lead to the formation of corresponding N-substituted carboximidamides, demonstrating the scaffold's utility in generating molecular diversity. researchgate.net

In medicinal chemistry, this compound serves as a crucial intermediate for pharmacologically active molecules. cymitquimica.com It has been employed in the synthesis of pyrazole- and pyrimidine-based pharmacophores, which are significant in the development of new therapeutic agents. smolecule.com The morpholine moiety itself often contributes to favorable properties in drug candidates, such as improved solubility and metabolic stability. smolecule.com

The reactivity of the morpholine ring and the carboximidamide group is also harnessed in other synthetic contexts. For example, the core structure is related to Mannich bases synthesized from a cyanoguanidine derivative, formaldehyde, and morpholine, which results in complex structures with specific stereochemistry, such as a distinct chair configuration for the morpholine ring. dntb.gov.uaresearchgate.net

Table 2: Examples of Complex Molecules Synthesized from this compound Derivatives

| Starting Material | Reactant | Resulting Compound Class | Application/Significance | Reference |

|---|---|---|---|---|

| N-(4,6-Dimethylpyrimidin-2-yl)this compound | 4-Methylbenzenesulphonyl chloride | N-Substituted Carboximidamide | Synthesis of complex N-substituted derivatives | researchgate.net |

| N-(4,6-Dimethylpyrimidin-2-yl)this compound | Benzoyl chloride | N-Substituted Carboximidamide | Synthesis of complex N-substituted derivatives | researchgate.net |

| N-(4,6-Dimethylpyrimidin-2-yl)this compound | Terephthaloyl chloride | N-Substituted Carboximidamide | Synthesis of complex N-substituted derivatives | researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| O-methylisourea sulfate |

| Morpholine |

| 4-Morpholine-carboxamidinium sulfate |

| Sodium hydroxide |

| Methanol |

| Morpholine hydrochloride |

| Dicyandiamide |

| Hydrochloric acid |

| Isoamyl alcohol |

| N-(4,6-Dimethylpyrimidin-2-yl)this compound |

| N-(pyrimidin-2-yl)cyanamides |

| 4-Methylbenzenesulphonyl chloride |

| Benzoyl chloride |

| Terephthaloyl chloride |

Chemical Reactivity and Transformation Pathways

Investigation of Amidine Functional Group Reactivity

The amidine group is the primary site of reactivity in Morpholine-4-carboximidamide. Its reactivity is multifaceted, allowing for several key types of transformations:

Hydrolysis: Under acidic or basic conditions, the amidine functional group can undergo hydrolysis. This reaction cleaves the carbon-nitrogen double bond, leading to the formation of morpholine (B109124) and related carboxylic acid derivatives. smolecule.com

Condensation Reactions: The amidine group readily participates in condensation reactions with various electrophiles. This reactivity is fundamental to its application in the synthesis of more complex molecules, particularly in the construction of heterocyclic systems. smolecule.com For instance, it has been utilized in the synthesis of pyrazole- and pyrimidine-based structures. smolecule.com

Nucleophilic Substitution: The nitrogen atoms within the amidine moiety can act as nucleophiles. This allows them to engage in substitution reactions with electrophilic partners such as alkyl halides and acyl chlorides. smolecule.com

Guanylation Agent: Amidines, in general, are recognized as effective guanylating agents. uantwerpen.be This involves an oxidative rearrangement to form carbodiimides, which then react with amines to produce guanidines. uantwerpen.be This process can be carried out under mild conditions, for example, at 30°C in dimethyl carbonate. uantwerpen.be

Influence of the Morpholine Ring on Chemical Behavior

The morpholine ring is not merely a passive scaffold; it actively influences the chemical properties and reactivity of this compound.

Solubility and Pharmacokinetics: The presence of the morpholine ring generally enhances the solubility of the molecule. This is a crucial factor in its utility, particularly in medicinal chemistry, as it can improve bioavailability and metabolic stability.

Electronic Effects: The oxygen atom in the morpholine ring is electron-withdrawing, which can impact the electron density and nucleophilicity of the adjacent nitrogen atoms. This electronic influence modulates the reactivity of the amidine group. nih.gov Compared to pyrrolidine (B122466) and piperidine (B6355638) enamines, morpholine enamines exhibit lower reactivity due to the increased ionization potential and reduced nucleophilicity caused by the oxygen atom. nih.gov

Stereoelectronic Properties: The chair conformation of the morpholine ring, along with the steric bulk it provides, influences how the molecule interacts with other reactants and biological targets. The specific conformation can affect the accessibility of the reactive sites on the amidine group.

Mechanistic Insights into the Formation of Substituted Derivatives

The synthesis of substituted derivatives of this compound often involves multi-step reaction sequences. A common strategy for creating substituted morpholines involves a palladium-catalyzed carboamination reaction. nih.gov This process can be used to synthesize cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov

The general mechanism for forming substituted derivatives often begins with the reaction of the amidine nitrogen with an electrophile. For example, in the synthesis of N-substituted carboximidamides, N-(pyrimidin-2-yl)cyanamides react with amines like morpholine to form the initial carboximidamide structure. researchgate.net This product can then be further functionalized by reacting with reagents such as sulfonyl chlorides or benzoyl chlorides to yield N-substituted derivatives. researchgate.net

Quantum chemistry calculations have been employed to understand the reactivity sites on related morpholine-containing compounds, providing theoretical support for observed reaction pathways. researchgate.net

Catalyst-Free Carbon-Nitrogen Bond Formation Reactions

While many syntheses involving morpholine derivatives utilize metal catalysts, there is growing interest in developing catalyst-free methods for carbon-nitrogen (C-N) bond formation. These approaches are often considered more environmentally friendly or "green." tcichemicals.com

One such strategy involves the amination of allenic ketone compounds under biocompatible conditions to produce β-keto enamines. rsc.org This reaction is atom-economical and highly regioselective. rsc.org Another example is the use of 4-CN-pyridine as a cyanation reagent in a catalyst-free, paired electrochemical reaction. organic-chemistry.org

Recent research has also demonstrated blue LED-driven, transition-metal-free strategies for C-N bond formation, highlighting a move towards more sustainable synthetic methods. niscpr.res.in Although not specific to this compound, these catalyst-free methods represent an important area of development in organic synthesis that could be applicable to the modification of this and related compounds. tcichemicals.com

Biological Activity and Molecular Mechanisms

Modulation of Enzyme Activity and Associated Pathways

The primary mechanism through which morpholine-4-carboximidamide-based compounds exert their effects is through the modulation of enzyme activity. This is most evident in the detailed studies of its antiviral and kinase-inhibiting derivatives.

Research has highlighted the potential of this compound derivatives as potent enzyme inhibitors. smolecule.com One of the most studied derivatives is Moroxydine (also known as N-(Diaminomethylidene)-morpholine-4-carboximidamide), which has demonstrated significant antiviral properties. researchgate.net Its mechanism of action is believed to involve the inhibition of viral replication by targeting key viral enzymes. patsnap.com Specifically, Moroxydine is thought to inhibit viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. patsnap.com This inhibition disrupts the synthesis of new viral RNA, thereby halting the propagation of the virus. patsnap.com In vitro studies have shown that Moroxydine can effectively control the infection of both DNA and RNA viruses. nih.gov

Another significant derivative, N-(1-adamantyl)-N'-cyclohexylthis compound hydrochloride (U-37883A), has been identified as a blocker of ATP-sensitive potassium (K-ATP) channels. abcam.co.jp It shows a degree of selectivity for K-ATP channels in smooth muscle cells over those in other tissues. abcam.co.jp

Table 1: Enzyme and Ion Channel Inhibition by this compound Derivatives

| Compound | Target | Inhibition Data | Source(s) |

|---|---|---|---|

| Moroxydine | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | IC₅₀: 48.929 ± 14.370 µM | nih.gov |

| U-37883A | ATP-sensitive potassium (K-ATP) channels | Potent inhibitor | nih.gov |

The this compound scaffold has been instrumental in designing molecules that interact with kinases, which are crucial enzymes in phosphate (B84403) transfer processes and cellular signaling. A notable example is Rimacalib, a complex derivative of this compound. Rimacalib is an inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in various signaling pathways. medchemexpress.comdrugbank.com It exhibits inhibitory activity against different isoforms of CaMKII. medchemexpress.com

The interaction of Rimacalib with CaMKII highlights the potential of the this compound core in developing targeted kinase inhibitors. medchemexpress.com CaMKII is involved in a multitude of cellular processes, including gene expression and neurotransmission, making its inhibition a significant area of therapeutic research. medchemexpress.comnih.gov

Table 2: Kinase Inhibition by a this compound Derivative

| Compound | Target Kinase | Inhibition Data | Source(s) |

|---|---|---|---|

| Rimacalib | CaMKIIα | IC₅₀: ~1 µM | medchemexpress.com |

| Rimacalib | CaMKIIγ | IC₅₀: ~30 µM | medchemexpress.com |

Currently, there is a lack of available scientific literature describing the selective inhibition of specific enzyme subclasses, such as c1-c6 alkoxy enzymes, by this compound or its closely related derivatives. Research has primarily focused on other classes of enzymes as detailed in the preceding sections.

Interactions with Cellular Signaling Pathways

The modulation of enzyme activity by this compound derivatives has direct consequences on cellular signaling pathways, influencing fundamental processes like gene expression.

The antiviral agent Moroxydine has been shown to influence gene expression within the context of a viral infection. Studies have demonstrated that Moroxydine can significantly inhibit the expression of viral protein genes, including those for guanylyl transferase and RNA-dependent RNA polymerase. nih.govresearchgate.net By downregulating the expression of these essential viral genes, Moroxydine effectively hampers the virus's ability to replicate. nih.gov Furthermore, in response to viral infection, Moroxydine has been observed to prevent the downregulation of the anti-apoptotic protein Bcl-2 and the translocation of the pro-apoptotic protein Bax, suggesting an influence on cellular apoptosis signaling pathways. nih.gov

The kinase inhibitor Rimacalib also has the potential to influence gene expression. Its target, CaMKII, is known to play a role in the transcriptional regulation of genes in various tissues through its interaction with transcription factors like serum response factor and myocyte-enhancer factor 2. nih.gov While direct studies on Rimacalib's effect on specific transcription factors are not detailed, its action on a key upstream kinase implies a downstream regulatory effect on gene expression. nih.gov The regulation of transcription factors is a complex process, with networks of proteins like the hepatocyte nuclear factors (HNFs) playing crucial roles in differentiation and metabolism. nih.gov The development of molecules that can selectively interfere with these pathways is a significant goal in medicinal chemistry. mdpi.comnih.gov

Neurobiological Relevance and Mechanisms

Derivatives of this compound have shown significant relevance in the context of neurobiology, primarily through the modulation of ion channels and kinases within the nervous system. acs.org

The K-ATP channel blocker, U-37883A, has been studied for its effects on neuronal function. It potently inhibits dopamine-modulated K+ channels on rat striatal neurons. nih.gov This inhibition is thought to occur through an effect on channel gating. nih.gov The activation of K-ATP channels in neurons is believed to serve a neuroprotective function during periods of stress, such as ischemia. frontiersin.org Therefore, modulators of these channels, like U-37883A, are valuable tools for studying neuronal function and may have therapeutic potential. frontiersin.orgnih.gov It is important to note, however, that some research suggests U-37883A may have multiple pharmacological actions and may not be entirely selective for smooth muscle K-ATP channels. nih.gov

Rimacalib, through its inhibition of CaMKII, also has neurobiological implications. CaMKII is a critical enzyme for memory formation and synaptic plasticity. plos.org It is enriched in the hippocampus and plays a key role in long-term potentiation, a cellular mechanism underlying learning and memory. plos.org The enzyme is involved in signaling pathways that regulate the production of neurotrophic factors like brain-derived neurotrophic factor (BDNF). plos.org Therefore, inhibitors of CaMKII can have profound effects on neuronal signaling and function. frontiersin.orgresearchgate.net

Analogies to Neurotransmitters and Neuroprotection Mechanisms

The chemical structure of this compound shares similarities with the neurotransmitter gamma-aminobutyric acid (GABA), suggesting potential neuroprotective properties. lookchem.com While research into its direct neuroprotective mechanisms is ongoing, some derivatives of morpholine (B109124) have been investigated for their effects on the central nervous system. lookchem.com For example, the uniquely neuronal factor NPAS4, which is crucial for neuronal plasticity, interacts with a DNA repair complex, suggesting a link between neuronal activity and the maintenance of genetic integrity in the brain. harvard.edu This highlights the complex interplay of signaling pathways that protect neurons and maintain their function, a field where morpholine derivatives could potentially play a role.

Regulation of Sarcoplasmic Reticulum Calcium Transport and Neuronal Plasticity

The regulation of calcium transport is vital for numerous cellular processes, including neuronal activity and muscle contraction. The sarco-endoplasmic reticulum calcium ATPase (SERCA) is a key enzyme responsible for maintaining calcium homeostasis. nih.gov While direct studies on this compound's effect on SERCA are not available, a related compound, Rimacalib, which contains a this compound moiety, is known to be involved in the regulation of sarcoplasmic reticulum (SR) Ca(2+) transport. drugbank.com In the central nervous system, it may participate in promoting dendritic spine and synapse formation, as well as maintaining the synaptic plasticity that enables long-term potentiation. drugbank.com

Neuronal plasticity, the brain's ability to reorganize itself by forming new neural connections, is a fundamental process for learning and memory. imrpress.comfrontiersin.org This process involves the formation of new functional and structural communication pathways. imrpress.com Research in honeybees has shown a relationship between experience-dependent plasticity in the mushroom bodies (brain structures crucial for learning) and cognitive performance. plos.org Specifically, changes in the number of synaptic boutons are associated with learning and foraging experience. plos.org This underscores the principle that synaptic pruning and the optimization of synaptic connections are essential for effective memory storage and cognitive function across different species. plos.org

Antimicrobial Properties and Efficacy

The morpholine scaffold is a common feature in compounds explored for their antimicrobial properties. smolecule.com

Derivatives of this compound have been synthesized and evaluated for their antibacterial activity against various human pathogenic bacterial strains. ijres.org For instance, a series of 4-[4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-2-pyrimidinyl]morpholine compounds were synthesized and tested. ijres.org Structure-activity relationship (SAR) studies of these compounds revealed that certain substitutions on the pyrimidine (B1678525) ring led to considerable antibacterial activity against Gram-positive bacteria. ijres.org Specifically, compounds containing 4-methoxyphenyl, 2,6-difluorophenyl, and 4-chlorophenyl moieties displayed notable activity. ijres.org Additionally, compounds with 4-methylphenyl and 4-hydroxy-3-methoxyphenyl groups showed significant activity against Bacillus subtilis. ijres.org In another study, this compound hydrochloride was synthesized and characterized, with its potential as an antibacterial agent being an area of interest. nih.gov

Anti-inflammatory Responses

The carboximidamide functional group and its heterocyclic derivatives, such as 1,2,4-oxadiazoles, have been extensively studied for their anti-inflammatory properties. researchgate.net These compounds are considered bioisosteric equivalents of amide and ester groups and have shown a wide range of biological activities. researchgate.net

One study focused on the synthesis of novel benzimidazole (B57391) derivatives as selective cyclo-oxygenase-2 (COX-2) inhibitors, which are key enzymes in the inflammatory pathway. ekb.eg The results showed that some of the synthesized compounds had significant in vitro COX-2 inhibitory potency and in vivo anti-inflammatory activity. ekb.eg

Another research effort involved the design and synthesis of aryl carboximidamides and their cyclized 3-aryl-1,2,4-oxadiazole counterparts derived from the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). researchgate.net Many of these new compounds displayed potent in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models, with some proving to be more active than indomethacin itself. researchgate.net These compounds were found to be inhibitors of LPS-induced nitric oxide (NO) production, inducible nitric oxide synthase (iNOS) activity, and prostaglandin (B15479496) E2 (PGE2) generation. researchgate.net Furthermore, some of these derivatives exhibited reduced ulcerogenic liabilities compared to indomethacin. researchgate.net

Modern research on traditional Chinese medicine has also highlighted the anti-inflammatory potential of various plant extracts. For example, Semiaquilegiae Radix has been shown to possess anti-inflammatory, antibacterial, and anti-neoplastic properties, with modern pharmacological studies focusing on its ability to modulate inflammatory responses. nih.gov

Anticancer Potential and Biochemical Pathway Modulation

The pyrimidine scaffold, which can be synthesized using this compound hydrochloride as a starting material, is found in numerous drugs with a wide range of biological activities, including anticancer properties. mdpi.com Derivatives of morpholine are often investigated for their potential to inhibit pathways involved in tumor growth. smolecule.com

One study reported the design and cytotoxic screening of synthetic small molecules, including carboximidamides and oxadiazoles, as potential antitumor agents. jst.go.jp Certain thiophene-3-carboximidamide (B12161179) and oxadiazole derivatives showed promising cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. jst.go.jp Mechanistic studies revealed that these compounds induced cell cycle arrest at the G1 phase and promoted apoptosis by up-regulating p53, Puma, and the Bax/Bcl-2 ratio. jst.go.jp Furthermore, some of these molecules displayed potent inhibitory activity against topoisomerase enzymes, which are crucial for DNA synthesis in cancer cells. jst.go.jp

Another area of investigation involves the development of pyrimidine-based drugs targeting specific kinases involved in cancer progression. For example, pyrimidine derivatives have been explored as inhibitors of JMJD3 kinase for the treatment of diffuse intrinsic pontine glioma (DIPG) and as inhibitors of focal adhesion kinase (FAK) in triple-negative breast cancer (TNBC). mdpi.com

Metabolic Regulation Studies

This compound and its derivatives have been investigated for their potential role in metabolic regulation. Research has focused on their effects on blood glucose levels and energy metabolism within muscle tissues, suggesting a potential therapeutic application in metabolic disorders.

Studies on derivatives of this compound have demonstrated notable anti-hyperglycemic properties. In research involving diabetic models, certain carboximidamide compounds have been shown to significantly lower elevated blood glucose levels. researchgate.net For instance, in a study using streptozotocin-induced diabetic subjects, specific N-(pyrimidin-2-yl)cyanamide-derived carboximidamides, including a morpholine derivative, led to a significant decrease in serum glucose compared to the untreated diabetic group. researchgate.net

Beyond simple glucose reduction, these compounds have also shown the ability to restore key metabolic biomarkers, indicating a broader impact on systemic metabolic function. researchgate.net In the same study, the administration of these carboximidamides corrected the levels of several biomarkers associated with liver and kidney function that are typically dysregulated in diabetes. researchgate.net The compounds helped normalize serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol. researchgate.net Furthermore, markers for kidney function, such as serum urea (B33335) and creatinine, were also restored to levels near those of the healthy control group. researchgate.net These findings suggest that certain this compound derivatives may help ameliorate some of the pathological effects on the liver and kidneys induced by diabetes. researchgate.net

Table 1: Effect of Carboximidamide Derivatives on Serum Biomarkers in a Diabetic Model

| Biomarker Category | Biomarker | Effect Observed After Treatment |

|---|---|---|

| Blood Glucose | Glucose | Significant Decrease |

| Liver Function | Alanine Aminotransferase (ALT) | Restoration to near-normal levels |

| Aspartate Aminotransferase (AST) | Restoration to near-normal levels | |

| Triglyceride | Restoration to near-normal levels | |

| Cholesterol | Restoration to near-normal levels | |

| Kidney Function | Urea | Restoration to near-normal levels |

| Creatinine | Restoration to near-normal levels |

Data derived from a study on N-(pyrimidin-2-yl)cyanamide-derived carboximidamides. researchgate.net

The compound this compound, also identified as a synthetic analogue of creatine, is recognized for its role in supporting energy metabolism in muscles. lookchem.com Its primary mechanism is believed to involve the enhancement of energy production pathways, which can contribute to improved muscular strength and endurance. lookchem.com

A key molecular mechanism underpinning this role is the activation of 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK). biodeep.cnaccscience.com AMPK acts as a crucial energy sensor in cells, including muscle cells. When activated, it orchestrates a shift in cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes to restore energy balance. accscience.comoncotarget.com The activation of AMPK is a critical event in regulating muscle energy homeostasis. accscience.com

The activation of AMPK in skeletal muscle initiates several beneficial metabolic changes. It can stimulate glucose uptake into muscle cells, a process essential for lowering blood glucose and providing fuel for the muscle. nih.govmdpi.com Studies on other AMPK activators have shown that this process can lead to the translocation of glucose transporter type 4 (GLUT4) to the cell surface, enhancing the muscle's ability to absorb glucose from the bloodstream. nih.govmdpi.com Furthermore, AMPK activation helps regulate the storage and use of glycogen, the stored form of glucose in muscles, ensuring that energy is readily available during periods of physical exertion. accscience.com By promoting the use of fatty acids as an energy source, AMPK activation can also improve metabolic flexibility and endurance. accscience.comtcsedsystem.edu

Medicinal Chemistry and Drug Discovery Perspectives

Identification of Lead Compounds and Therapeutic Targets

Morpholine-4-carboximidamide itself is considered a valuable lead compound and a versatile intermediate in the synthesis of more complex molecules for pharmaceutical development. smolecule.comsmolecule.com Its guanidine-like structure allows for various chemical modifications, making it a key building block for constructing complex heterocyclic compounds. smolecule.com

Researchers have utilized this compound hydrochloride in the synthesis of pyrazole- and pyrimidine-based pharmacophores, which are crucial scaffolds in the discovery of antiviral and antibacterial drugs. smolecule.com The compound and its derivatives have been shown to interact with a variety of biological targets. These include enzymes involved in metabolic pathways and kinases that play a role in cell cycle regulation. smolecule.com While the exact mechanisms are often still under investigation, the ability to inhibit these enzymes positions this compound derivatives as promising candidates for drug development in several disease areas. smolecule.com

Computational molecular docking studies are frequently employed to predict how these compounds bind to their biological targets, providing insight into potential therapeutic effects and guiding further synthesis and optimization. smolecule.comevitachem.com

Development of Pharmaceutically Active Derivatives

The core structure of this compound lends itself to the development of numerous pharmaceutically active derivatives. Synthesis methods often involve the reaction of the parent compound or its hydrochloride salt with various electrophiles and other reagents to generate more complex molecules with tailored biological activities. smolecule.comresearchgate.net For instance, it can be reacted with cyanamides to produce novel carboximidamides or with esters and chlorides to form a variety of pyrimidine (B1678525) analogs. researchgate.netmdpi.com

Key derivatives and their synthetic origins are detailed below:

| Derivative Name | Synthetic Approach | Potential Application Area | Reference(s) |

| Moroxydine | A biguanide (B1667054) derivative of morpholine (B109124), also known as N-(diaminomethylidene)this compound. preprints.orgresearchgate.net | Viral Infections | preprints.orgresearchgate.net |

| N-(4,6-Dimethylpyrimidin-2-yl)this compound | Synthesized via the reaction of N-(pyrimidin-2-yl)cyanamides with morpholine. researchgate.net | Metabolic Disorders (Diabetes) | researchgate.net |

| Pyrimidine Derivatives | Synthesized by reacting this compound hydrochloride with esters (e.g., 2-methoxymalonate ester) and subsequent treatment with reagents like phosphorus oxychloride (POCl3). mdpi.com | Inflammatory States, Neurological Disorders | mdpi.com |

| N-(phenylcarbamothioyl)this compound | A derivative featuring a phenylcarbamothioyl group, synthesized for medicinal chemistry exploration. smolecule.com | Cancer, Infectious Diseases | smolecule.com |

| N-(5-bromo-6-chloropyrimidin-4-yl)this compound | Prepared by substituting this compound onto a bromochloropyrimidine scaffold. google.com | Oncology, Neurology, Immunology | google.com |

These examples highlight the chemical tractability of the this compound scaffold in generating diverse molecular architectures for exploring a wide range of therapeutic targets.

Applications in Specific Disease Research Areas

Derivatives of this compound have shown significant promise in antiviral research. The most notable derivative is Moroxydine (also known as ABOB hydrochloride), a heterocyclic biguanide. preprints.orgpreprints.org Research has indicated that Moroxydine possesses broad-spectrum antiviral activity against both DNA and RNA viruses. preprints.orgresearchgate.net It is believed to act by influencing the virus-host cell system. researchgate.net Its activity has been studied in the context of influenza, herpes simplex, and hepatitis C virus. preprints.orgresearchgate.net

More targeted research has identified other derivatives with potent antiviral effects. One study reported a derivative that acts as a powerful inhibitor of hepatitis B virus (HBV) capsid assembly, with an EC50 value significantly lower than the established antiviral drug lamivudine. In vitro studies have also suggested general antiviral properties for this compound hydrochloride, though specific mechanisms of action against particular viruses require more detailed investigation. smolecule.com

The this compound scaffold is actively being explored for its potential in treating metabolic disorders, particularly type 2 diabetes. smolecule.com This interest is partly due to the structural relationship of some derivatives to metformin, a first-line biguanide drug for diabetes. preprints.orgresearchgate.net

A study focused on novel carboximidamides derived from N-(pyrimidin-2-yl)cyanamides and morpholine demonstrated significant anti-hyperglycemic effects. researchgate.net Specifically, derivatives such as N-(4,6-Dimethylpyrimidin-2-yl)this compound were evaluated in a streptozotocin-induced diabetic animal model. The findings showed that these compounds caused a significant decrease in serum glucose levels. researchgate.net Furthermore, they helped restore biomarkers of liver function (ALT, AST) and kidney function (urea, creatinine) to near-normal levels, suggesting they may ameliorate the pathological effects of diabetes. researchgate.net Other research has focused on designing 1,2,3-triazole-5-carboximidamide derivatives as inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, a key target in diabetes therapy. researchgate.net

The potential application of this compound derivatives in neurological conditions is an emerging area of research. This interest stems from the structural similarity of the core compound to the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), suggesting a potential for neuroprotective properties. lookchem.com While these properties are still under investigation, the scaffold is being explored for its therapeutic potential in this area. lookchem.com

Patents have been filed for biaryl compounds derived from this compound intended for the treatment of neurological diseases. google.com The pyrimidine derivatives synthesized from this lead compound are also being investigated for their potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease, highlighting the versatility of this chemical core. mdpi.com Research continues to explore the efficacy of these compounds in neurological disorders due to their structural similarities with other known bioactive molecules. evitachem.com

This compound and its derivatives have been identified as having potential anti-inflammatory effects. In one study, this compound hydrobromide was identified as a bioactive component of Fritillaria cirrhosa bulbs, a plant used in traditional medicine for its anti-inflammatory and anti-tussive properties. nih.govmetabolomics.se Network pharmacology analysis of the components of this plant revealed that the compound is associated with anti-inflammatory targets such as PPARG, PPARA, and PTGS1. nih.gov

Furthermore, pyrimidine-based derivatives of this compound have demonstrated excellent anti-inflammatory properties in preclinical models. mdpi.com In a dextran (B179266) sulfate (B86663) sodium-induced colitis model, a synthesized derivative showed significant anti-inflammatory activity by up-regulating the anti-inflammatory cytokine IL-10 and reducing the pro-inflammatory cytokine IL-12. mdpi.com A US patent also describes phosphonate (B1237965) compounds with anti-inflammatory effects that include a this compound derivative in their chemical structure definitions. google.com

Oncological Investigations

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into novel compounds designed for anticancer activity. researchgate.netresearchgate.net Its presence is often associated with improved pharmacokinetic profiles and enhanced binding affinity to biological targets. researchgate.net While the broader class of morpholine-containing molecules has been extensively studied for its potential in oncology, specific research focusing solely on this compound as a primary anticancer agent is not heavily detailed in publicly available literature.

Diuretic Investigations

Based on a comprehensive review of scientific literature, there is currently no significant published research detailing the investigation of this compound for diuretic properties. The primary focus of research on this compound and its derivatives has been centered on other therapeutic areas, particularly oncology.

Exploration of Bioactivity through Targeted Structural Modifications

The exploration of bioactivity through targeted structural modifications of the morpholine scaffold is a cornerstone of its application in drug discovery. The morpholine ring's unique physicochemical and metabolic properties make it an attractive component for designing novel therapeutic agents. researchgate.net Scientists have synthesized and evaluated numerous derivatives to understand structure-activity relationships (SAR) and identify compounds with potent and selective biological activities. e3s-conferences.org

A significant area of this exploration has been in the development of anticancer agents. By modifying the core morpholine structure, researchers have created derivatives with potent inhibitory effects on key cancer-related pathways.

Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/Akt signaling pathway is frequently deregulated in human cancers, making it a prime target for cancer therapy. nih.gov A series of 4-morpholinopyrrolopyrimidine derivatives were synthesized and evaluated as inhibitors of PI3Kα and the mammalian target of rapamycin (B549165) (mTOR). This work led to the discovery of both selective PI3Kα inhibitors and dual PI3Kα/mTOR inhibitors. These dual inhibitors demonstrated effective tumor cell growth inhibition in vitro and in vivo. nih.gov

Quinazoline-Based Anticancer Agents: Researchers have synthesized a series of morpholine-substituted quinazoline (B50416) derivatives and tested their cytotoxic potential against several cancer cell lines. Two compounds, in particular, showed promising activity. The mechanistic studies for these compounds indicated they induce apoptosis and halt cell proliferation during the G1 phase of the cell cycle. nih.gov

Below is a table summarizing the cytotoxic activity of selected morpholine-quinazoline derivatives.

| Compound ID | Target Cell Line | IC₅₀ (μM) |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 |

| MCF-7 (Breast) | 6.44 ± 0.29 | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 |

| MCF-7 (Breast) | 3.15 ± 0.23 | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | |

| Data sourced from PubMed Central. nih.gov |

Carbonic Anhydrase Inhibitors: In another study, novel morpholine-acetamide derivatives were designed and synthesized. These compounds were screened for their ability to inhibit carbonic anhydrase, an enzyme implicated in cancer progression. Several of these derivatives displayed significant inhibitory activity against this target. nih.gov

The table below shows the inhibitory concentration (IC₅₀) of selected morpholine-acetamide derivatives against carbonic anhydrase.

| Compound ID | Carbonic Anhydrase IC₅₀ (μM) |

| 1c | 8.80 |

| 1d | 11.13 |

| 1h | 8.12 |

| Data sourced from ScienceDirect. nih.gov |

These examples underscore the versatility of the morpholine scaffold. Through targeted chemical modifications, it is possible to develop derivatives that interact with a variety of biological targets, leading to potent therapeutic effects in areas like oncology. e3s-conferences.org

Catalysis and Material Science Applications

Catalytic Roles in Organic Synthesis

The catalytic activity of Morpholine-4-carboximidamide can be inferred from the known reactivity of its two key structural components: the morpholine (B109124) moiety and the carboximidamide group. The carboximidamide functional group, being a substituted guanidine (B92328), is expected to dominate the catalytic behavior due to its strong basicity and nucleophilicity. jst.go.jpnih.gov Guanidines are recognized as powerful organocatalysts in a variety of organic transformations. rsc.org

The strong basic and nucleophilic nature of the guanidine group in this compound suggests its potential to catalyze a range of functional group transformations.

Isocyanates: Guanidine derivatives have been demonstrated to be effective catalysts in reactions involving isocyanates, such as the formation of polyurethanes from diisocyanates and diols. tandfonline.com They can act as nucleophilic catalysts, activating the isocyanate group towards attack by an alcohol. researchgate.net Some guanidines can also catalyze the reaction of isocyanates with water. tandfonline.comgoogle.com The catalytic efficiency of guanidines in these reactions often correlates with their nucleophilicity. tandfonline.com

Aldehydes and Ketones: Guanidines are known to catalyze aldol and Henry (nitroaldol) reactions of aldehydes and ketones. researchgate.netresearchgate.net In the Henry reaction, the guanidine acts as a base to deprotonate the nitroalkane, forming a nucleophile that then attacks the carbonyl group of the aldehyde or ketone. Chiral guanidine catalysts have been developed to achieve high enantioselectivity in these reactions. researchgate.net Furthermore, guanidines can catalyze the Strecker reaction, which is a method for synthesizing α-amino acids from aldehydes or ketones, cyanide, and an amine source. researchgate.net

Nitriles: The reaction of nitriles can be influenced by guanidine catalysts. For instance, guanidine itself can react with aromatic nitriles. acs.org While the direct catalytic transformation of nitriles to amides by simple guanidines is not a widely reported high-yield method, the strong basicity of the guanidine moiety could potentially facilitate the hydrolysis of nitriles under certain conditions. libretexts.org More complex guanidinium-based systems have been used in reactions involving nitriles. acs.org

Amides: The strong basicity of the carboximidamide group could play a role in reactions involving amides, such as in deprotonation steps or in promoting condensation reactions. However, specific examples of guanidine-catalyzed transformations of simple amides are less common in the literature compared to their applications with other functional groups.

The potential catalytic activities of the guanidine moiety in this compound are summarized in the table below.

| Functional Group | Transformation | Role of Guanidine Catalyst |

| Isocyanates | Urethane/Polyurethane formation | Nucleophilic activation of isocyanate |

| Aldehydes/Ketones | Henry (Nitroaldol) Reaction | Base-catalyzed deprotonation of nitroalkane |

| Aldehydes/Ketones | Strecker Reaction | Activation of cyanide source |

| Nitriles | Hydrolysis/Addition Reactions | Potential as a basic catalyst |

Coordination Chemistry as a Nitrogen Donor Ligand in Metal Complexes

Both the morpholine and the carboximidamide moieties of this compound contain nitrogen atoms with lone pairs of electrons, making them potential donor sites for coordination to metal ions.

The morpholine ring, with its nitrogen and oxygen atoms, is a common feature in ligands used in coordination chemistry. researchgate.netnih.gov Morpholine-based ligands, including Schiff bases, have been used to synthesize a variety of transition metal complexes with interesting structural and electronic properties. bohrium.comresearchgate.netresearchgate.net The nitrogen atom of the morpholine ring is typically the primary coordination site.

The carboximidamide group, as a guanidine derivative, is also an excellent N-donor ligand for a wide range of transition metals. semanticscholar.orgresearchgate.net The ability of the guanidinato ligand (the deprotonated form of a guanidine) to delocalize the negative charge over the three nitrogen atoms makes it a strong and versatile ligand. The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the guanidine core, which in turn can modulate their catalytic activity. semanticscholar.orgresearchgate.net

Therefore, this compound could act as a bidentate or a bridging ligand, coordinating to a metal center through the morpholine nitrogen and one or more of the carboximidamide nitrogens. The resulting metal complexes could have applications in catalysis, for example, in oxidation, reduction, or carbon-carbon bond-forming reactions.

Development of Morpholine-Based Ionic Liquid Catalysts

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and catalysts in a variety of chemical processes. lidsen.comtccollege.org The properties of ionic liquids can be tailored by modifying the structure of the cation and anion. alfa-chemistry.comalfa-chemistry.com

This compound could serve as a precursor for the synthesis of novel ionic liquids. This could be achieved through two main routes:

Quaternization of the morpholine nitrogen: Alkylation of the nitrogen atom of the morpholine ring would result in a morpholinium cation. Morpholinium-based ionic liquids have been synthesized and used as catalysts and reaction media in organic synthesis. alfa-chemistry.comalfa-chemistry.com For instance, acidic morpholinium-based ionic liquids have been shown to catalyze esterification reactions. alfa-chemistry.com

Protonation or alkylation of the carboximidamide group: The strongly basic carboximidamide group can be readily protonated by an acid or alkylated to form a guanidinium cation. Guanidinium-based ionic liquids are a well-established class of ILs with high thermal and chemical stability. alfa-chemistry.comnih.gov They have found applications as solvents, catalysts, and electrolytes. alfa-chemistry.comresearchgate.net For example, guanidinium-based ionic liquids have been used in the capture and conversion of CO2 and SO2. acs.org

The resulting ionic liquids derived from this compound would possess a unique combination of a morpholinium or guanidinium core with the potential for further functionalization. These ILs could exhibit interesting properties and find applications in catalysis, for example, in promoting reactions where both acidic and basic functionalities are beneficial.

The following table summarizes the potential routes to ionic liquids from this compound and their potential applications.

| Ionic Liquid Type | Formation Method | Potential Applications in Catalysis |

| Morpholinium-based | Alkylation of morpholine nitrogen | Acid-catalyzed reactions (e.g., esterification) |

| Guanidinium-based | Protonation/Alkylation of carboximidamide | Reactions requiring strong base/phase transfer catalysis |

Computational Chemistry and Modeling Studies

Molecular Docking and Binding Energy Calculations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com This method is frequently employed in medicinal chemistry to understand how a ligand, such as Morpholine-4-carboximidamide or its derivatives, might interact with a biological target, typically a protein or enzyme. smolecule.comsmolecule.com These studies are crucial for predicting the binding affinity and mode of action, thereby guiding the synthesis of more potent and selective compounds. smolecule.com

For derivatives of this compound, molecular docking studies have been used to validate and establish structure-activity relationships. researchgate.net For instance, in studies of related benzothiazole-carboximidamide hybrids, docking was performed to understand their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net Similarly, docking has been applied to assess the potential of morpholine-containing compounds against targets like COVID-19 protease and breast cancer mutant oxidoreductase. researchgate.net

Binding energy calculations, which estimate the strength of the interaction between the ligand and its receptor, are a key output of docking simulations. Lower binding energies typically indicate a more stable and favorable interaction. For example, docking studies on different classes of compounds have reported binding energies against various protein targets, illustrating the utility of this metric.

| Compound Class | Target Protein | Binding Energy (kcal/mol) |

| Clascoterone (related steroid) | SMAD3 | -8.22 |

| Clascoterone (related steroid) | SMAD4 | -8.57 |

This table presents example binding energy data for other compounds to illustrate the output of molecular docking studies, as specific values for this compound are not prominently available in the cited literature. Data from a study on clascosterone is shown. researchgate.net

Structural Conformation Analysis (e.g., X-ray Diffraction Data Analysis for Bond Lengths, Angles, and Ring Conformations)

X-ray diffraction analysis of single crystals provides the most definitive data on the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and conformational details. For this compound, crystallographic studies have revealed key structural features. nih.govnih.gov

The morpholine (B109124) ring consistently adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered heterocyclic rings. nih.govsmolecule.com The analysis of the carboximidamide group (the CN₃ unit) shows a deviation from ideal trigonal-planar geometry. nih.govnih.gov The C1–N1 bond has significant double bond character, while the C1–N2 and C1–N3 bonds are longer, indicating single bond character. nih.gov In the crystal lattice, molecules are linked by strong N—H···N and N—H···O hydrogen bonds, forming a complex three-dimensional network. nih.gov

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| C1=N1 | 1.2971 (14) | nih.govnih.gov |

| C1–N2 (NH₂) | 1.3595 (14) | nih.govnih.gov |

| C1–N3 (morpholine) | 1.3902 (13) | nih.gov |

| Hydrogen Bond Distances (Å) | ||

| d(H···N) | 2.03 (2) | nih.gov |

| d(H···O) | 2.13 (2) | nih.gov |

| Bond Angles (°) in CN₃ Unit | ||

| N2–C1–N3 | 115.49 (9) | nih.govnih.gov |

| N1–C1–N3 | 119.68 (10) | nih.govnih.gov |

| N1–C1–N2 | 124.83 (10) | nih.govnih.gov |

Molecular Dynamics Simulations for Biological Interaction Mechanisms

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the stability of binding poses predicted by docking and to explore the conformational changes that both the ligand and the protein may undergo during the interaction. These simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a deeper understanding of the molecular recognition process.

Theoretical Investigations of Reactivity and Reaction Mechanisms

Theoretical chemistry provides powerful tools to investigate the intrinsic reactivity of molecules and to elucidate complex reaction mechanisms. Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of molecules, identifying sites that are susceptible to nucleophilic or electrophilic attack. acs.org

The chemical reactivity of this compound is characteristic of both carboximidamides and morpholines. smolecule.com Key reactions include hydrolysis to form morpholine and related acids, condensation with electrophiles, and nucleophilic substitution at the nitrogen atoms. smolecule.com Computational studies can support the mechanisms of these transformations. For example, quantum chemistry calculations have been used to estimate the reactivity of sites on related morpholine-containing compounds, supporting experimentally observed regioselectivity in reactions. researchgate.net DFT calculations have also been employed to support proposed mechanisms for reactions involving morpholine, such as its methylation with dimethyl carbonate, by evaluating the energetics of possible intermediates. acs.orgasianpubs.org

Limitations in Solvation Modeling for Reaction Studies

The accurate representation of solvent effects is one of the major challenges in computational chemistry. Solvation models are generally divided into two categories: explicit and implicit. nih.gov

Explicit solvent models treat individual solvent molecules, offering the highest level of detail. However, they are computationally very expensive because they require extensive sampling to average the vast number of solvent configurations. nih.govmuni.cz

Implicit solvent models (or continuum models) represent the solvent as a continuous medium with a defined dielectric constant, trading atomic detail for computational efficiency. muni.czwikipedia.org Models like the Polarizable Continuum Model (PCM) and the Generalized Born (GB) model are widely used. researchgate.net Despite their utility, they have significant limitations:

Lack of Specific Interactions : They cannot accurately model specific short-range interactions between the solute and solvent, such as hydrogen bonds, which are crucial in many reaction mechanisms. muni.czwikipedia.org

Hydrophobic Effects : The entropic effects arising from the organization of water molecules around a nonpolar solute (the hydrophobic effect) are difficult to capture accurately with a continuum approach. wikipedia.org

Ion-Solvent Interactions : These models often fail to describe detailed ion-solvent interactions, which can be important for charged or highly polar transition states. nih.gov

Structural Effects : The complex geometry of macromolecules and the structural nature of water at interfaces are not fully accounted for by simple continuum representations. nih.gov

These limitations mean that while implicit models are useful for estimating bulk solvent effects, they may fail to predict the correct reaction barriers or mechanisms where specific solvent-solute interactions play a dominant role. researchgate.net

Structure Activity Relationship Sar Investigations

Correlations between Structural Motifs and Biological Efficacy

The Morpholine (B109124) Motif: The morpholine ring is a six-membered heterocycle that is frequently incorporated into drug candidates to enhance their pharmacological profiles nih.gov. Its presence can lead to improved aqueous solubility, metabolic stability, and bioavailability dntb.gov.ua. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the entire ring, with its chair-like conformation, provides a rigid scaffold that can orient other functional groups for optimal interaction with a biological target nih.govacs.org. In many active compounds, replacing other heterocyclic rings like piperidine (B6355638) or piperazine with morpholine has led to favorable changes in potency and pharmacokinetics cambridgemedchemconsulting.com.

The Carboximidamide (Guanidine) Motif: The carboximidamide group is essentially a guanidine (B92328) moiety attached to the morpholine nitrogen. The guanidine group is strongly basic and exists in its protonated form, the guanidinium ion, at physiological pH. This positive charge allows it to form strong salt bridges and electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) in protein binding sites rsc.org. Furthermore, the planar, Y-shaped geometry of the guanidinium group, stabilized by resonance, allows it to act as a multi-directional hydrogen bond donor, forming robust networks with target receptors rsc.orgnih.gov. This ability to form multiple, high-energy bonds often makes it a key pharmacophore for activity in a wide range of biological targets nih.gov.

The combination of the hydrophilic, H-bond accepting morpholine ring with the strongly basic, H-bond donating guanidine group creates a molecule with a distinct polarity profile and a high capacity for molecular recognition at a receptor site.

Impact of Substituents on Pharmacological Profiles

While Morpholine-4-carboximidamide itself is unsubstituted, SAR principles dictate that the addition of substituents to either the morpholine ring or the terminal nitrogens of the carboximidamide group would significantly modulate its pharmacological profile.

Substituents on the Morpholine Ring: Introducing substituents on the carbon atoms of the morpholine ring can influence potency, selectivity, and metabolism. For instance, in analogs of the norepinephrine reuptake inhibitor Reboxetine, which contains a substituted morpholine ring, the nature and position of substituents on the aromatic rings attached to the morpholine scaffold are critical for affinity and selectivity nih.govwikipedia.org. Adding small alkyl or fluoro groups can alter lipophilicity and conformational preference, thereby fine-tuning the interaction with the target protein.

Substituents on the Carboximidamide Group: Modification of the terminal -NH2 groups of the carboximidamide moiety can have a profound impact on activity. N-alkylation or N-arylation can alter the basicity (pKa), steric profile, and hydrogen-bonding capacity of the guanidine group nih.gov. In some cases, such substitutions can change a compound's selectivity or convert an agonist into an antagonist. The terminal guanidine group is often essential for antimicrobial activity in certain classes of compounds, and its replacement or significant modification can lead to a loss of function mdpi.com.

The following table illustrates how substitutions on analogous core structures containing either a morpholine or a guanidine moiety can impact biological activity, using data from studies on different biological targets.

| Base Compound/Series | Substituent (R) | Target | Activity (IC50 in µM) |

|---|---|---|---|

| Morpholine-Acetamide Derivatives nih.gov | R = 4-chlorophenyl | Carbonic Anhydrase | 11.13 |

| R = 2,4-dichlorophenyl | 8.80 | ||

| R = 3-hydroxyphenyl | 8.12 | ||

| Arylpyridin-2-yl Guanidine Derivatives nih.gov | R = 4-chlorophenyl | MSK1 Kinase | 2.3 ± 0.2 |

| R = 3,4-dichlorophenyl | 1.4 ± 0.1 | ||

| R = 2-chloro-3-trifluoromethylphenyl | > 30 |

Stereochemical Considerations and Conformational Analysis

The three-dimensional structure of this compound is critical for its interaction with biological targets. This includes both the stable conformations of the morpholine ring and the potential for stereoisomerism if substituents were introduced.

Conformational Analysis: The morpholine ring is not planar and, like cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain researchgate.net. Theoretical and spectroscopic studies have shown that the chair conformer is significantly more stable than boat or twist-boat forms researchgate.netnih.gov. In an unsubstituted morpholine, the hydrogen on the nitrogen can exist in either an axial or equatorial position, with the equatorial conformer being generally more stable researchgate.net. When attached to the carboximidamide group, the bulky nature of this group would strongly favor an equatorial position to minimize steric hindrance. This preferred conformation dictates the spatial orientation of the entire molecule and is a key factor in how it fits into a receptor's binding pocket nih.gov.

Stereochemistry: The parent this compound is achiral. However, substitution on the morpholine ring would create chiral centers, leading to stereoisomers (enantiomers and diastereomers). Biological systems are inherently chiral, and as a result, different stereoisomers of a drug often exhibit vastly different pharmacological activities, potencies, and toxicities. For example, the antidepressant drug Reboxetine, which features a 2,3-disubstituted morpholine ring, is used as a specific pair of enantiomers ((S,S) and (R,R)) as they contain the desired biological activity wikipedia.org. The precise spatial arrangement of the substituents is crucial for its selective inhibition of the norepinephrine transporter nih.gov. Any potential therapeutic development of substituted this compound analogs would require careful consideration and separation of stereoisomers.

Influence of Carbon-Nitrogen Double Bonds on Bioactivity

The bioactivity of the carboximidamide portion of the molecule is dominated by the properties of its carbon-nitrogen double bond (C=N), which is part of a larger, resonance-stabilized guanidinium system.

The C=N bond in the guanidine group is not a simple imine. The lone pairs on the adjacent single-bonded nitrogen atoms participate in resonance, delocalizing the pi-electron density across the central carbon and all three nitrogen atoms. This resonance has several critical consequences for bioactivity:

High Basicity: The resonance stabilization of the protonated guanidinium cation is much greater than that of the neutral guanidine base. This is the reason for its high basicity (pKa ≈ 13.5), ensuring it is almost exclusively in the positively charged form at physiological pH nih.gov. This charge is fundamental for forming strong ionic bonds with targets.

Planarity and Geometry: The resonance imparts significant double-bond character to all three C-N bonds, resulting in a planar or near-planar arrangement of the N-C-N atoms. This fixed, rigid geometry is crucial for fitting into specific binding sites.

Hydrogen Bonding Capability: In its protonated form, the guanidinium group presents multiple N-H bonds that are excellent hydrogen bond donors. The planarity and charge distribution allow it to act as a "molecular anchor," forming multiple, simultaneous hydrogen bonds with hydrogen bond acceptors (like carbonyl oxygens or carboxylate groups) on a receptor, leading to high-affinity binding rsc.org.

Modification of this C=N bond, for example through reduction or incorporation into a different ring system, would eliminate the resonance stabilization, drastically lower the basicity, and destroy the planar, multi-point hydrogen-bonding capability, likely leading to a complete loss of any biological activity dependent on the guanidinium pharmacophore mdpi.com.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For Morpholine-4-carboximidamide, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of its atoms.

In a study utilizing a 500 MHz spectrometer with deuterated acetonitrile (B52724) (CD₃CN) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard, the following chemical shifts were observed for this compound nih.gov:

¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals corresponding to the different sets of protons within the molecule. The protons of the morpholine (B109124) ring appear as two multiplets. The four protons on the carbons adjacent to the nitrogen atom of the carboximidamide group (–N–CH₂–) resonate in the range of δ = 3.35–3.39 ppm. The other four protons on the carbons adjacent to the oxygen atom (–O–CH₂–) are observed further downfield at δ = 3.74–3.78 ppm. The spectrum also shows two singlets for the protons on the carboximidamide functional group. The single proton of the imine group (–NH) appears at δ = 5.50 ppm, while the two protons of the amino group (–NH₂) produce a signal at δ = 6.35 ppm nih.gov.

¹³C NMR Spectroscopy: The carbon NMR spectrum, recorded at 125 MHz, provides complementary information. The carbon atoms of the morpholine ring adjacent to the nitrogen (–N–CH₂–) show a signal at δ = 45.0 ppm. The carbons adjacent to the oxygen (–O–CH₂–) are deshielded and resonate at δ = 65.9 ppm. The most downfield signal at δ = 160.8 ppm is attributed to the carbon atom of the carboximidine group (C=N), which is characteristic of such a functional group nih.gov.

These NMR data are instrumental in confirming the molecular structure of this compound in solution.

| ¹H NMR (500 MHz, CD₃CN/TMS) | |

| Chemical Shift (δ) ppm | Assignment |

| 3.35–3.39 (m, 4H) | –CH₂– (adjacent to N of carboximidamide) |

| 3.74–3.78 (m, 4H) | –CH₂– (adjacent to O) |

| 5.50 (s, 1H) | –NH |

| 6.35 (s, 2H) | –NH₂ |

| ¹³C NMR (125 MHz, CD₃CN/TMS) | |

| Chemical Shift (δ) ppm | Assignment |

| 45.0 | –CH₂– (adjacent to N of carboximidamide) |

| 65.9 | –CH₂– (adjacent to O) |

| 160.8 | C=N |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific, complete IR spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted based on its functional groups and by comparison with similar structures.

The key functional groups in this compound are the N-H bonds of the amino and imino groups, the C=N double bond of the carboximidine group, the C-N and C-O single bonds of the morpholine ring, and the C-H bonds of the methylene (B1212753) groups.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine & imine) | Stretching | 3500 - 3300 |

| C-H (alkane) | Stretching | 3000 - 2850 |

| C=N (imidamide) | Stretching | 1690 - 1640 |

| N-H (amine) | Bending | 1650 - 1580 |

| C-O (ether) | Stretching | 1150 - 1085 |

| C-N (amine) | Stretching | 1250 - 1020 |

For comparison, studies on related morpholine derivatives have reported N-H bending vibrations and C=O stretching in relevant regions . The presence of a strong band in the 3500-3300 cm⁻¹ region would be indicative of the N-H stretching vibrations, a crucial feature for identifying the carboximidamide group. The C=N stretching vibration is also a key diagnostic peak.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides valuable information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

For this compound (C₅H₁₁N₃O), the expected exact mass is approximately 129.163 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

Anticipated Fragmentation Pattern:

Loss of the amino group (-NH₂): This would result in a fragment ion with a mass corresponding to M - 16.

Cleavage of the morpholine ring: This could lead to various fragment ions, with a prominent fragment corresponding to the morpholino group itself or its fragments.

Loss of the entire carboximidamide group: This would result in a fragment ion corresponding to the morpholine cation.

Analysis of related compounds, such as N,N'-dicyclohexyl-4-morpholinecarboxamidine, has shown the utility of mass spectrometry in confirming the molecular weight and observing characteristic fragmentation patterns nih.gov.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and conformational details. A detailed crystallographic study of this compound has been reported, offering a precise picture of its solid-state architecture nih.gov.

The crystal structure analysis reveals that the morpholine ring adopts a stable chair conformation nih.govsmolecule.com. This is a common and low-energy conformation for six-membered rings.

The bond lengths within the carboximidamide group are particularly informative. The C=N double bond has a length of 1.2971(14) Å, which is indicative of its double bond character. The C-N single bonds to the amino group and the morpholine nitrogen are 1.3595(14) Å and 1.3902(13) Å, respectively nih.gov. These values suggest some degree of delocalization of electron density within the CN₃ plane.

The angles around the central carbon of the carboximidamide group deviate from the ideal 120° of a trigonal planar geometry, with N-C-N angles of 115.49(9)°, 119.68(10)°, and 124.83(10)° nih.gov. This distortion is likely due to the different nature of the nitrogen substituents and steric effects.

In the crystal lattice, the molecules are interconnected by N-H···N and N-H···O hydrogen bonds, forming a three-dimensional network. This hydrogen bonding plays a crucial role in stabilizing the crystal structure nih.gov.

| Selected Bond Lengths (Å) | |

| Bond | Length |

| C=N | 1.2971(14) |

| C-NH₂ | 1.3595(14) |

| C-N(morpholine) | 1.3902(13) |

| **Selected Bond Angles (°) ** | |

| Angle | Value |

| N(H₂)-C-N(morpholine) | 115.49(9) |

| N(imine)-C-N(morpholine) | 119.68(10) |

| N(imine)-C-N(H₂) | 124.83(10) |

Future Research Directions and Translational Prospects

Elucidation of Undefined Molecular Mechanisms of Action

While Morpholine-4-carboximidamide and its analogs have demonstrated significant biological activity, the precise molecular pathways through which they exert their effects often remain to be fully elucidated. researchgate.netsmolecule.com A primary area of future research will be to unravel these intricate mechanisms. For instance, while some derivatives are known to act as antiviral agents by influencing the virus-host cell system, the specific host or viral proteins they interact with are not always clearly defined. researchgate.netresearchgate.net Similarly, their potential as enzyme inhibitors is a promising avenue for drug development, but the exact binding modes and the downstream consequences of this inhibition require more in-depth investigation. smolecule.com

Future studies will likely employ a combination of advanced techniques to shed light on these mechanisms. Enzyme kinetics and molecular docking studies can provide initial insights into how these compounds interact with their biological targets. smolecule.com Furthermore, metabolomics studies can offer a broader "fingerprint" of the cellular changes induced by these compounds, helping to identify the metabolic pathways they modulate. acs.org By understanding these fundamental mechanisms, researchers can better predict the therapeutic effects and potential side effects of new derivatives.

Design and Synthesis of Novel, Potent Derivatives with Enhanced Specificity

The morpholine (B109124) scaffold provides a versatile platform for the design and synthesis of novel derivatives with improved potency and target specificity. ijprs.comnih.gov Researchers are actively exploring how modifications to the morpholine ring and the carboximidamide group can influence pharmacological activity. This involves creating libraries of new compounds through various synthetic strategies, including direct amidation and cyclization reactions. smolecule.com

A key focus is the development of derivatives with enhanced specificity for their intended biological targets, thereby minimizing off-target effects. For example, in the context of cancer therapy, the goal is to design molecules that selectively inhibit cancer-related enzymes or signaling pathways without affecting healthy cells. nih.govbiosynth.com The synthesis of hybrid molecules, which combine the this compound core with other pharmacologically active moieties, is another promising strategy to create multi-targeted agents with enhanced efficacy. nih.gov The exploration of different salt forms, such as the hydrochloride salt, can also be used to improve properties like solubility and stability. ontosight.ai

The synthesis of these novel derivatives often involves multi-step reaction sequences. For instance, the reaction of morpholine with cyanamide (B42294) derivatives can yield carboximidamides, which can then be further modified. researchgate.net Other approaches include the use of this compound hydrochloride as a building block in the synthesis of more complex heterocyclic systems like pyrimidines. mdpi.com

Expansion of Therapeutic and Catalytic Applications